An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Oseltamivir-d3 Acid
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Oseltamivir-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Oseltamivir acid and a proposed methodology for its isotopic labeling to produce Oseltamivir-d3 acid. This deuterated analog is a critical internal standard for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. The information presented herein is compiled from established synthetic routes and principles of isotopic labeling.
Introduction to Oseltamivir and its Deuterated Analog
Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active form, Oseltamivir acid (also known as oseltamivir carboxylate or GS 4071). Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.
Isotopically labeled compounds, such as Oseltamivir-d3 acid, are indispensable tools in drug development. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This mass difference allows for the differentiation of the labeled compound from its non-labeled counterpart in mass spectrometry-based assays, making it an ideal internal standard for quantifying the drug and its metabolites in biological samples. The most common position for deuteration in Oseltamivir is the acetyl group, creating a trideuterated acetyl moiety.
Synthesis of Oseltamivir Acid
The commercial synthesis of Oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound extracted from Chinese star anise.[1] Several synthetic routes have been developed, with a common strategy involving the formation of a key aziridine intermediate. The following sections outline a widely recognized synthetic pathway to Oseltamivir, which is then converted to Oseltamivir acid.
Key Synthetic Intermediates and Reactions
The synthesis of Oseltamivir from shikimic acid involves a multi-step process that carefully controls the stereochemistry at three chiral centers. The overall strategy can be visualized as the sequential introduction of the required functional groups onto the cyclohexene ring of shikimic acid.
Caption: Overview of Oseltamivir Acid Synthesis from Shikimic Acid.
Experimental Protocol for Oseltamivir Synthesis (Illustrative)
The following is a generalized protocol based on published synthetic routes.[1] Specific reagents and conditions may vary between different reported methods.
Step 1: Epoxide Formation from Shikimic Acid (-)-Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at the 3 and 4 positions are protected, often as a pentylidene acetal. The remaining 5-hydroxyl group is then mesylated. Treatment with a base leads to the formation of an epoxide.
Step 2: Azide Opening of the Epoxide The epoxide is opened regioselectively with an azide source, such as sodium azide, to introduce the first nitrogen functionality, yielding an azido alcohol.
Step 3: Formation of the Aziridine Intermediate The hydroxyl group of the azido alcohol is mesylated, and subsequent reduction of the azide group, for example, using triphenylphosphine, leads to the formation of a key aziridine intermediate.
Step 4: Aziridine Ring Opening The aziridine ring is opened by reaction with 3-pentanol in the presence of a Lewis acid, such as boron trifluoride, to introduce the characteristic pentyl ether side chain.
Step 5: Acetylation of the Amino Group The newly formed amino group is acetylated using acetic anhydride to give the acetamido group present in Oseltamivir.
Step 6: Hydrolysis to Oseltamivir Acid The ethyl ester of Oseltamivir is hydrolyzed under basic conditions, for example, using sodium hydroxide, followed by neutralization with acid, to yield Oseltamivir acid.
Synthesis and Isotopic Labeling of Oseltamivir-d3 Acid
The synthesis of Oseltamivir-d3 acid involves the introduction of three deuterium atoms, typically on the acetyl group. This is most efficiently achieved as one of the final steps in the synthesis to avoid the loss of the isotopic label in preceding reactions and to minimize the cost associated with using deuterated reagents throughout a multi-step synthesis.
Proposed Synthetic Strategy
The most logical approach for the synthesis of Oseltamivir-d3 acid is the acetylation of the amino group of the amido ether intermediate (from Step 4 above) using a deuterated acetylating agent, followed by hydrolysis of the ethyl ester. Acetic anhydride-d6 is the preferred reagent for this purpose as it is commercially available and provides a straightforward method for introducing the trideuterated acetyl group.
Caption: Proposed Synthesis of Oseltamivir-d3 Acid.
Detailed Experimental Protocol for Deuteration
The following is a proposed experimental protocol for the synthesis of Oseltamivir-d3 acid from the amido ether intermediate.
Materials and Reagents:
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Amido ether intermediate (from Oseltamivir synthesis)
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Acetic anhydride-d6 (99 atom % D)
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Pyridine or triethylamine
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Dichloromethane (anhydrous)
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Sodium hydroxide
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Hydrochloric acid
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
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Deutero-acetylation: To a solution of the amido ether intermediate in anhydrous dichloromethane, add pyridine (or triethylamine) as a base. Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride-d6 dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Oseltamivir-d3 ethyl ester.
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Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
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Hydrolysis: Dissolve the purified Oseltamivir-d3 ethyl ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
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Isolation of Oseltamivir-d3 Acid: Acidify the reaction mixture to approximately pH 4-5 with 1 M HCl. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Oseltamivir-d3 acid.
Characterization
The final product should be characterized to confirm its identity and isotopic purity.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the mass of Oseltamivir-d3 acid (C14H21D3N2O4), which is 3 mass units higher than the non-labeled compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show the absence of the singlet corresponding to the acetyl protons.
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²H NMR: A signal corresponding to the deuterium atoms of the acetyl group will be observed.
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¹³C NMR: The spectrum will be consistent with the structure of Oseltamivir acid, with the carbonyl carbon of the acetyl group showing coupling to deuterium.
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Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of Oseltamivir-d3 acid.
Table 1: Reaction Parameters for the Synthesis of Oseltamivir-d3 Acid
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Deutero-acetylation | Amido ether intermediate, Acetic anhydride-d6, Pyridine | Dichloromethane | 0 to RT | 4 - 6 | 90 - 95 |
| 2 | Hydrolysis | Oseltamivir-d3 ethyl ester, NaOH | Ethanol/Water | RT | 2 - 4 | 95 - 99 |
Table 2: Characterization Data for Oseltamivir-d3 Acid
| Analysis | Expected Result |
| Molecular Formula | C14H21D3N2O4 |
| Molecular Weight | 287.36 g/mol |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 288.2 |
| ¹H NMR (CDCl3) | Absence of signal around δ 2.0 ppm (acetyl protons) |
| Isotopic Purity | > 98 atom % D |
Conclusion
The synthesis of Oseltamivir-d3 acid can be efficiently achieved through a late-stage deuteration strategy using commercially available acetic anhydride-d6. This approach provides a reliable method for producing a high-purity internal standard essential for the accurate quantification of Oseltamivir and its active metabolite in biological matrices. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
